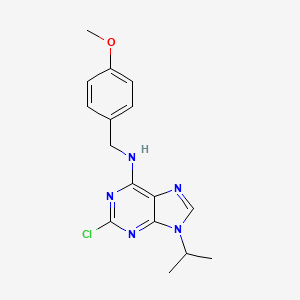

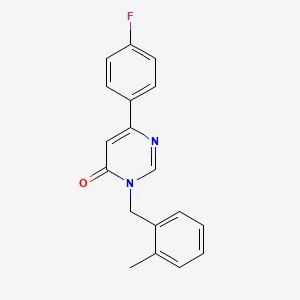

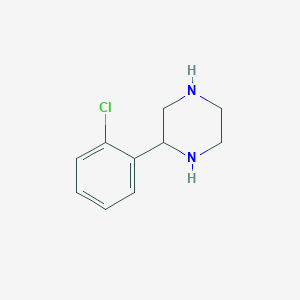

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in the industry or research.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has focused on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, which are closely related to 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine. These compounds exhibit variations in amino/imino tautomer ratios, significantly influenced by the substituents in the 2 position. Such studies are crucial for understanding the reactivity and properties of these compounds (Roggen & Gundersen, 2008).

Biological Activity and Applications

- The biological screening of similar compounds, particularly 2-substituted agelasine analogs, has shown potential in antimycobacterial and antiprotozoal activity. These studies are instrumental in drug discovery, especially in identifying new compounds with potential therapeutic applications (Roggen et al., 2011).

- Another significant research area is the exploration of the cytotoxic properties of compounds like 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine in various human cancer cell lines. Such studies help in understanding the potential of these compounds as chemotherapeutic agents (Trávníček et al., 2007).

Process Development and Large-Scale Preparation

- There is also research focused on the process development for large-scale preparation of related compounds. This involves understanding the synthesis pathways and optimizing them for pharmaceutical manufacturing. Such research is critical for the potential mass production of these compounds for therapeutic use (Shi et al., 2015).

Enzyme Inhibition and Pharmacological Potential

- Some studies have explored the role of related compounds in enzyme inhibition, particularly their effects on adenosine deaminase. This research contributes to a better understanding of the molecular mechanisms of these compounds and their potential pharmacological applications (Schaeffer & Odin, 1965).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Orientations Futures

This would involve potential areas of research involving the compound, its possible uses, and improvements that can be made in its synthesis or usage.

Propriétés

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-9-propan-2-ylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-11-4-6-12(23-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMSQJKBAMAEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)

![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)

![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)

![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/no-structure.png)